An In-depth Technical Guide to the Chemical Properties and Stability of Z-Ala-OMe
An In-depth Technical Guide to the Chemical Properties and Stability of Z-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of N-α-Benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), a key building block in peptide synthesis and various pharmaceutical applications. This document consolidates essential data on its physicochemical characteristics, stability profile, and relevant experimental methodologies.
Core Chemical Properties
Z-Ala-OMe is a derivative of the amino acid L-alanine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified with a methyl group. These modifications enhance its utility in synthetic organic chemistry by preventing unwanted side reactions during peptide coupling.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| CAS Number | 28819-05-8 | [1] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 46-49 °C | [2] |
| Boiling Point | Predicted: 369.7 ± 35.0 °C | |
| Optical Rotation | [α]²⁰/D between -14.5° and -16.5° (c=2 in methanol) |
Solubility Profile
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Sparingly soluble |
Stability and Degradation
The stability of Z-Ala-OMe is a key consideration for its storage and handling, as well as for the design of synthetic routes. The benzyloxycarbonyl (Z) protecting group is known for its relative stability under a range of conditions.
General Stability:
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pH: The Z-group is stable to basic and mildly acidic conditions, which allows for the deprotection of other protecting groups (e.g., Fmoc) without affecting the Z-group.
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Temperature: For long-term storage, it is recommended to keep Z-Ala-OMe in a cool and dry place. Crystalline Z-Ala-OMe is stable at room temperature. Solutions of Z-Ala-OMe should be stored at low temperatures (-20°C to -80°C) to minimize degradation.
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Light: While specific photostability data is not available, carbamates, in general, can be susceptible to photodegradation. It is advisable to store Z-Ala-OMe protected from light.
Degradation Pathways: The primary points of degradation for Z-Ala-OMe are the cleavage of the Z-group and the hydrolysis of the methyl ester.
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Acid-Catalyzed Deprotection: The Z-group can be removed under strong acidic conditions, such as with HBr in acetic acid or liquid HF. This cleavage proceeds via an SN2-type mechanism.
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Hydrogenolysis: The most common and mildest method for Z-group deprotection is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere and results in the formation of toluene and carbon dioxide as byproducts, leaving the free amine.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
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Enzymatic Degradation: While Z-Ala-OMe itself is not a direct substrate for common metabolic enzymes, the ester and amide bonds in larger peptides containing this residue can be subject to enzymatic cleavage by proteases. The Z-group itself can be stable to certain enzymatic conditions, allowing for selective enzymatic manipulations at other parts of a molecule.
Experimental Protocols
Synthesis of Z-Ala-OMe
A common method for the synthesis of Z-Ala-OMe is the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.
Materials:
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L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
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Benzyl chloroformate (Z-Cl)
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Sodium bicarbonate (NaHCO₃) or another suitable base
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Dichloromethane (DCM) or another suitable organic solvent
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Water
Procedure:
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Dissolve L-Alanine methyl ester hydrochloride in water and cool the solution in an ice bath.
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Add a solution of sodium bicarbonate in water to neutralize the hydrochloride and basify the solution.
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Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent like DCM, to the vigorously stirred aqueous solution. Maintain the temperature below 5 °C.
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Continue stirring for several hours at room temperature to allow the reaction to go to completion.
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Separate the organic layer, if a two-phase system is used. If the reaction is performed in a single aqueous phase, extract the product with an organic solvent like DCM.
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Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any excess acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Z-Ala-OMe.
Caption: Workflow for the synthesis and purification of Z-Ala-OMe.
Purification of Z-Ala-OMe
The crude product can be purified by recrystallization.
Procedure:
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Dissolve the crude Z-Ala-OMe in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethyl acetate and hexane, or isopropanol).
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain pure Z-Ala-OMe.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method for analyzing the purity of Z-Ala-OMe would involve a C18 column with a gradient elution system.
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Mobile Phase B: Acetonitrile with 0.1% TFA
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Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
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Detection: UV detection at a wavelength where the phenyl group of the Z-protecting group absorbs, typically around 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of Z-Ala-OMe.
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¹H NMR: Expected signals include those for the methyl protons of the alanine and ester groups, the α-proton of alanine, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring.
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¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and carbamate, the carbons of the methyl groups, the α-carbon of alanine, the methylene carbon of the benzyl group, and the aromatic carbons.
Mandatory Visualization
Caption: Major deprotection and hydrolysis pathways for Z-Ala-OMe.
This guide provides a foundational understanding of the chemical properties and stability of Z-Ala-OMe. For specific applications, it is recommended to consult the primary literature and perform appropriate analytical testing.
